N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine

Übersicht

Beschreibung

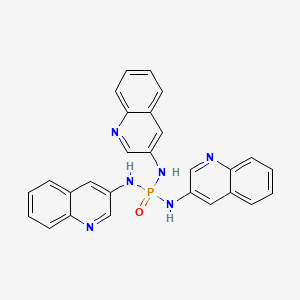

“N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine” is a chemical compound with the molecular formula C27H21N6OP . It has a molecular weight of 476.5 g/mol .

Molecular Structure Analysis

The molecular structure of “N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine” includes a phosphorus atom bonded to three nitrogen atoms, each of which is part of a quinoline ring . The InChIKey for this compound is BYBPCRHFHINSTM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 91.8 Ų, a rotatable bond count of 6, and a complexity of 658 . It has a XLogP3-AA value of 5.8, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Adjuvant Activity in Immunology

A bis-quinoline compound, closely related to N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine, was found to have significant adjuvant activity. The compound, identified as RE-660, displayed strong adjuvantic activity in mice when co-administered with a model subunit protein antigen, inducing a balanced Th1/Th2 antibody profile. Importantly, it did not demonstrate proinflammatory activity in human blood ex vivo models (Ukani et al., 2012).

Potential Antimalarial Activity

Several studies have investigated the antimalarial potential of quinoline derivatives. For instance, mono- and di-Mannich bases of certain quinoline derivatives showed significant antimalarial activity in mice infected with Plasmodium vinckei vinckei. These studies suggest the potential utility of similar compounds in treating malaria (Barlin & Tan, 1985).

Anti-Proliferative Properties in Cancer Research

Compounds based on a 4-aminoquinoline scaffold, which is structurally similar to N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine, have been synthesized as potential antiproliferative agents. Many of these compounds demonstrated higher in vitro antiproliferative activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin (Ghorab et al., 2014).

Photocyclization and Photoluminescence

Some quinoline derivatives have been studied for their unique photophysical properties. For example, bis[2,4-di(trifluoromethyl)quinoline-7-yl] derivatives exhibited emission color changes upon irradiation, indicating photocyclization reactions. These properties could be utilized in the development of functional fluorophores (Karasawa et al., 2016).

Fluorescent pH Probing and Bioimaging

Aminoquinoline derivatives have been synthesized for use as fluorescent pH probes, demonstrating significant fluorescence enhancement and enabling real-time determination of proton concentration in acidic solutions. Such probes could be valuable in biological imaging, as demonstrated in studies involving yeast cells (Xie et al., 2017).

Eigenschaften

IUPAC Name |

N-bis(quinolin-3-ylamino)phosphorylquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N6OP/c34-35(31-22-13-19-7-1-4-10-25(19)28-16-22,32-23-14-20-8-2-5-11-26(20)29-17-23)33-24-15-21-9-3-6-12-27(21)30-18-24/h1-18H,(H3,31,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBPCRHFHINSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NP(=O)(NC3=CC4=CC=CC=C4N=C3)NC5=CC6=CC=CC=C6N=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N6OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Bis(quinolin-3-ylamino)phosphorylquinolin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

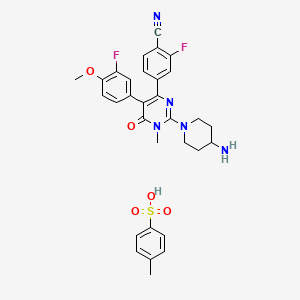

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3325247.png)

![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)

![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)

![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B3325273.png)

![4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3325303.png)

![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)